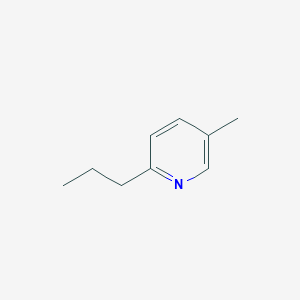![molecular formula C14H19NO5 B13932783 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid CAS No. 636582-66-6](/img/structure/B13932783.png)
4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid is an organic compound with a complex structure. It is characterized by the presence of a benzoic acid core substituted with an ethoxy group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a benzoic acid derivative.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Introduction of Ethoxy Group: The ethoxy group is introduced through an etherification reaction.
Final Assembly: The protected amino group and ethoxy-substituted benzoic acid are coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, often involving:
Controlled Temperature and Pressure: To ensure the stability of intermediates and the final product.
Purification Steps: Including crystallization and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The ethoxy and Boc groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halides or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The ethoxy group may influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-: Similar in structure but with a cyclohexane ring instead of a benzene ring.
Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester: Contains multiple Boc-protected amino groups.
Uniqueness
4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of the Boc-protected amino group and the ethoxy group makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
636582-66-6 |
|---|---|
Formule moléculaire |
C14H19NO5 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
2-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C14H19NO5/c1-5-19-11-8-9(6-7-10(11)12(16)17)15-13(18)20-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18)(H,16,17) |
Clé InChI |
CDPDMSRMABBUEV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


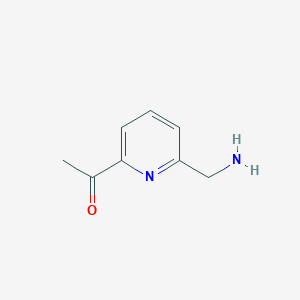


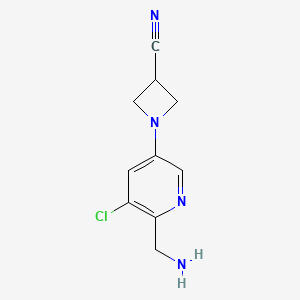
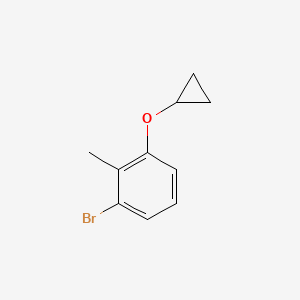
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
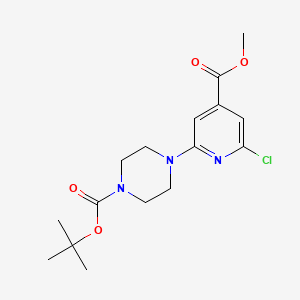


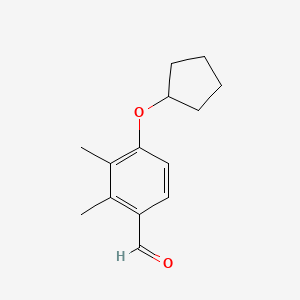
![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
